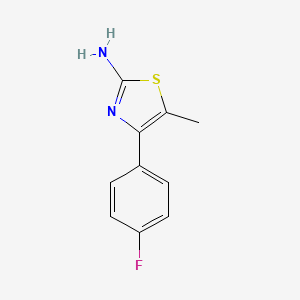

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOAMSWZRRKBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361195 | |

| Record name | 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2928-00-9 | |

| Record name | 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

CAS Number: 2928-00-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine, a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document outlines its physicochemical properties, a probable synthetic route, and potential biological activities based on extensive research on structurally analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 2928-00-9 | [1] |

| Molecular Formula | C₁₀H₉FN₂S | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Purity | Typically ≥97% (as commercially available) | [1] |

Synthesis

A plausible and widely used method for the synthesis of 2-amino-4-aryl-5-methylthiazoles is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the likely precursors would be 1-(4-fluorophenyl)propan-1-one, which would be halogenated to form 2-halo-1-(4-fluorophenyl)propan-1-one, followed by cyclization with thiourea.

Proposed Synthetic Workflow

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar 2-aminothiazole derivatives.

-

Halogenation of the Ketone:

-

Dissolve 1-(4-fluorophenyl)propan-1-one in a suitable solvent such as glacial acetic acid or chloroform.

-

Slowly add an equimolar amount of a halogenating agent (e.g., bromine or N-bromosuccinimide) to the solution at room temperature while stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude α-haloketone, 2-halo-1-(4-fluorophenyl)propan-1-one. This intermediate may be used directly in the next step or purified by crystallization or chromatography.

-

-

Cyclization with Thiourea:

-

Dissolve the crude or purified α-haloketone in a polar solvent like ethanol.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Potential Biological Activities and Applications

Summary of Activities of Structurally Related Compounds

| Compound | Biological Activity | Reported Potency (e.g., IC₅₀) | Reference |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Anticancer (antimitotic) | Mean GI₅₀ = 15.72 µM | [3] |

| Various 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | α-Amylase Inhibition | IC₅₀ values ranging from 5.14 µM to >20 µM | [4][5] |

| Substituted phenylthiazol-2-amine derivatives | Antibacterial | Comparable to norfloxacin | [6] |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Anticancer (MCF7 cell line) | Activity observed | [7] |

Illustrative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Given the potential anticancer activity of this class of compounds, a standard MTT assay would be a primary screening method to evaluate the cytotoxicity of this compound against various cancer cell lines.

MTT Assay Workflow

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Detailed Protocol

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7, A549) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for another 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Signaling Pathways

There is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. Research on closely related anticancer thiazole derivatives often points towards mechanisms involving the inhibition of specific kinases, disruption of microtubule polymerization, or induction of apoptosis through various cellular signaling cascades. Further investigation is required to elucidate the precise mechanism of action for this compound.

Conclusion

This compound is a valuable chemical scaffold with significant potential for the development of new therapeutic agents and other bioactive molecules. While direct experimental data is sparse, the established chemistry and pharmacology of the 2-aminothiazole class of compounds provide a strong foundation for future research. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers to explore the properties and applications of this promising compound.

References

- 1. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | C15H11FN2S | CID 623055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Introduction

This compound is a heterocyclic organic compound belonging to the 2-aminothiazole class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, and the incorporation of a fluorophenyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.[1] This document provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

A clear identification of the molecule is fundamental for any scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉FN₂S[2] |

| Molecular Weight | 208.26 g/mol [2] |

| CAS Number | 2928-00-9[2] |

| Canonical SMILES | CC1=C(SC(=N1)N)C2=CC=C(F)C=C2 |

| InChI Key | Not readily available |

Note: Data for the specific 5-methyl derivative is limited. Some data in subsequent sections may refer to the closely related parent compound, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (CAS: 77815-14-6), which will be explicitly noted.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data. Due to the scarcity of experimental data for the 5-methyl derivative, data for the parent compound, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, is included for comparison.

| Property | This compound | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine |

| Molecular Weight ( g/mol ) | 208.26[2] | 194.23[3][4][5] |

| Melting Point (°C) | Not experimentally reported | 122–124[6] |

| Boiling Point (°C) | Not experimentally reported | Not experimentally reported |

| Water Solubility | Not experimentally reported | >29.1 µg/mL (at pH 7.4)[3] |

| logP (calculated) | Not readily available | 2.7[3] |

| pKa (Acid Dissociation Constant) | Not experimentally reported | Not experimentally reported |

| Polar Surface Area (PSA) | Not readily available | 67.2 Ų[3] |

Experimental Protocols

Standardized experimental protocols are essential for the reproducible and accurate determination of physicochemical properties.[7] The following sections describe generalized methodologies applicable to small organic molecules like this compound.

Workflow for Physicochemical Profiling

The determination of key physicochemical properties follows a structured workflow to ensure data quality and consistency, which is crucial for building predictive ADME models.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2928-00-9 | this compound - Moldb [moldb.com]

- 3. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine structure elucidation

An In-depth Technical Guide on the Structure Elucidation of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

This technical guide provides a detailed overview of the structural elucidation of the heterocyclic compound this compound. The document outlines the general synthetic methodology, predicted spectroscopic data, and the logical workflow for its characterization. While specific experimental data for this exact compound is not extensively available in public literature, this guide consolidates information from closely related analogs to provide a robust framework for its analysis.

Compound Identity

The fundamental identification of this compound is based on its chemical formula and unique identifiers.

| Property | Value |

| CAS Number | 2928-00-9[1] |

| Molecular Formula | C₁₀H₉FN₂S[1] |

| Molecular Weight | 208.26 g/mol [1] |

| IUPAC Name | This compound |

Synthetic Pathway

The synthesis of 4-aryl-2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[2] This method involves the condensation of an α-haloketone with a thiourea or a related derivative. For the target compound, the synthesis would likely proceed as outlined in the workflow below.

Caption: General workflow for the Hantzsch synthesis of this compound.

Spectroscopic Data (Predicted)

The structural confirmation of the synthesized compound would be performed using a combination of spectroscopic techniques. The following tables summarize the expected spectroscopic data based on analogous 4-aryl-2-aminothiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Multiplet | 2H | Aromatic protons (ortho to Fluorine) |

| ~ 7.1 - 7.3 | Multiplet | 2H | Aromatic protons (meta to Fluorine) |

| ~ 6.5 - 7.0 | Singlet (broad) | 2H | -NH₂ protons |

| ~ 2.4 | Singlet | 3H | -CH₃ protons |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | C2 (Thiazole ring, C-NH₂) |

| ~ 162 (d, J ≈ 245 Hz) | C4' (Aromatic C-F) |

| ~ 148 | C4 (Thiazole ring) |

| ~ 130 (d, J ≈ 8 Hz) | C2', C6' (Aromatic CH) |

| ~ 128 | C1' (Aromatic C) |

| ~ 115 (d, J ≈ 21 Hz) | C3', C5' (Aromatic CH) |

| ~ 112 | C5 (Thiazole ring) |

| ~ 12 | -CH₃ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretching | Primary amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| ~ 1620 | C=N stretching | Thiazole ring |

| ~ 1580 | C=C stretching | Aromatic ring |

| 1250 - 1200 | C-F stretching | Aryl-F |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| ~ 208 | [M]⁺ (Molecular ion) |

| ~ 209 | [M+H]⁺ (in ESI or CI) |

| Fragments | Loss of NH₂, CH₃, and fragmentation of the thiazole and phenyl rings. |

Experimental Protocols

4.1. Synthesis: General Hantzsch Thiazole Synthesis

-

α-Halogenation of the Ketone: To a solution of 1-(4-fluorophenyl)propan-1-one in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add an equimolar amount of bromine dropwise with stirring at room temperature. The reaction progress can be monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(4-fluorophenyl)propan-1-one.

-

Cyclocondensation: The crude α-bromoketone is dissolved in ethanol, followed by the addition of an equimolar amount of thiourea. The mixture is refluxed for several hours.[3] The completion of the reaction is monitored by TLC.

-

Work-up and Purification: Upon cooling, the product, this compound hydrobromide, often precipitates. The solid is collected by filtration. The free base can be obtained by neutralizing the salt with a base (e.g., aqueous sodium bicarbonate) and then extracting with a suitable organic solvent. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

4.2. Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[3]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate to identify the key functional groups.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Melting Point: The melting point of the purified compound is determined using a standard melting point apparatus to assess its purity.

Structure Elucidation Workflow

The elucidation of the structure of this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways directly modulated by this compound. However, thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often through the modulation of various enzymatic and signaling pathways.[5] Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

References

- 1. 2928-00-9 | this compound - Moldb [moldb.com]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | C15H11FN2S | CID 623055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Biological Activity of 2-Amino-4-aryl-5-methylthiazoles: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of a specific subclass, 2-amino-4-aryl-5-methylthiazoles, and their derivatives. This document is intended to serve as a comprehensive resource, detailing their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Core Biological Activities

Derivatives of the 2-amino-4-aryl-5-methylthiazole core have demonstrated significant potential in several key therapeutic areas, primarily as anticancer, antimicrobial, and kinase-inhibiting agents. The versatility of this scaffold allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for drug discovery programs.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for a selection of 2-amino-4-aryl-5-methylthiazole derivatives and related compounds, extracted from various scientific studies.

Anticancer Activity

The anticancer potential of these compounds has been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their cytotoxic effects.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 28 | A549 (Lung) | 8.64 | [1] |

| HeLa (Cervical) | 6.05 | [1] | |

| HT29 (Colon) | 0.63 | [1] | |

| Karpas299 (Lymphoma) | 13.87 | [1] | |

| Compound 20 | H1299 (Lung) | 4.89 | [1] |

| SHG-44 (Glioma) | 4.03 | [1] | |

| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 | [1] |

| Compound 46b | A549 (Lung) | 0.16 ± 0.06 | [1] |

| HepG2 (Liver) | 0.13 ± 0.05 | [1] | |

| Compound 4v | - | 20 nM (ROCK II) | [2] |

| Compound 27 (Dasatinib analog) | - | subnanomolar (pan-Src) | [3] |

| Compound 3b | C32 (Melanoma) | 24.4 | [4] |

| A375 (Melanoma) | - | [4] | |

| Compound 27 (CK2 inhibitor) | 786-O (Renal) | 5 (EC50) | [5] |

Antimicrobial Activity

The antimicrobial efficacy of 2-amino-4-aryl-5-methylthiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| [Formula: see text]-4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile | Pseudomonas aeruginosa | - | [6] |

| Piperazinyl derivative 121d | Methicillin-resistant S. aureus | 4 | [7] |

| E. coli | 8 | [7] | |

| Halogenated thiourea derivative 124 | S. aureus | 4-16 | [7] |

| S. epidermidis | 4-16 | [7] | |

| Oxazole-containing compounds | Mycobacterium tuberculosis H37Ra | 3.13 | [8] |

| Compound 5a8 | Candida albicans | 9 (MIC80) | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the evaluation of 2-amino-4-aryl-5-methylthiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.

-

Include wells with medium only as a blank control.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

After overnight incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2 to 4 hours at 37°C, protected from light, to allow for formazan crystal formation.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Subtract the mean absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Agar Disc Diffusion for Antimicrobial Susceptibility Testing

The agar disc diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Principle: A paper disc impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a standardized bacterial suspension. The compound diffuses from the disc into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disc.

Procedure:

-

Inoculum Preparation:

-

Select several isolated colonies of the test bacterium from a fresh culture.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

-

Agar Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.

-

-

Application of Antimicrobial Discs:

-

Using sterile forceps, place the paper discs impregnated with the test compounds onto the inoculated agar surface.

-

Ensure the discs are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-18 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition in millimeters.

-

The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.

-

In Vitro Kinase Inhibition Assay

This protocol describes a general luminescence-based assay for measuring the inhibitory activity of compounds against a specific protein kinase.

Principle: Kinase activity is quantified by measuring the amount of ADP produced in the phosphorylation reaction. A reagent is added to convert the ADP to ATP, which then drives a luciferase-catalyzed reaction that generates a luminescent signal proportional to the kinase activity.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO).

-

Prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

-

Kinase Reaction:

-

In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compounds or vehicle control to each well.

-

Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.

-

Add a Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for about 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways

The anticancer activity of 2-amino-4-aryl-5-methylthiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: VEGFR-2 Signaling Pathway Inhibition.

The induction of programmed cell death, or apoptosis, is another crucial mechanism of action for these compounds.

Caption: Caspase-Mediated Apoptosis Pathway.

Experimental Workflow

The discovery and development of novel 2-amino-4-aryl-5-methylthiazole derivatives as therapeutic agents follow a structured workflow.

Caption: Drug Discovery and Development Workflow.

This technical guide provides a foundational understanding of the biological activities of 2-amino-4-aryl-5-methylthiazoles. The presented data, experimental protocols, and visual representations of pathways and workflows are intended to aid researchers in the rational design and development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine derivatives synthesis

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine Derivatives

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous FDA-approved drugs and exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] The 2-aminothiazole moiety, in particular, serves as a versatile pharmacophore and a key building block for the synthesis of more complex molecules.[5]

This technical guide focuses on the synthesis of derivatives based on the this compound core. The inclusion of a fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This document provides a detailed overview of the prevalent synthetic methodologies, experimental protocols, and characterization data, tailored for researchers, chemists, and professionals in the field of drug discovery and development.

Core Synthesis Methodology: The Hantzsch Thiazole Synthesis

The most fundamental and widely employed method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[6] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[1][2]

The general mechanism proceeds via initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization through the attack of the nitrogen atom on the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.

For the specific synthesis of the this compound core, the required precursors are 2-halo-1-(4-fluorophenyl)propan-1-one and thiourea .

Synthesis Workflow and Derivatization

The synthesis begins with the preparation of the requisite α-haloketone, which is then cyclized with thiourea. The resulting 2-aminothiazole core is a versatile intermediate that can be readily functionalized at the amino group to generate a library of derivatives.

Caption: General workflow for the Hantzsch synthesis of the target 2-aminothiazole core.

Once the core is synthesized, the 2-amino group provides a reactive handle for further derivatization, a crucial step in structure-activity relationship (SAR) studies.

Caption: Common derivatization pathways starting from the 2-aminothiazole core.

Experimental Protocols

Several methods have been reported for the synthesis of 2-aminothiazoles, ranging from conventional reflux to modern one-pot procedures.[5][7] Below are detailed protocols adapted from established literature for analogous compounds.[8][9]

Protocol 1: Classical Hantzsch Synthesis (Two Steps)

Step A: α-Bromination of 1-(4-fluorophenyl)propan-1-one

-

Dissolve 1-(4-fluorophenyl)propan-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Cool the solution in an ice bath.

-

Add bromine (1 equivalent) dropwise with constant stirring while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product, 2-bromo-1-(4-fluorophenyl)propan-1-one, with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step with or without further purification.

Step B: Cyclization with Thiourea

-

To a solution of the crude 2-bromo-1-(4-fluorophenyl)propan-1-one (1 equivalent) in absolute ethanol, add thiourea (1.1 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base, such as an aqueous solution of sodium bicarbonate or ammonia, which will precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: One-Pot Synthesis using Iodine Catalyst

This method combines the halogenation and cyclization steps into a single, efficient procedure.[8]

-

In a round-bottom flask, combine 1-(4-fluorophenyl)propan-1-one (1 equivalent), thiourea (2 equivalents), and iodine (1.5 equivalents) in isopropanol.

-

Add triethylamine (a small amount, e.g., 0.5 mL for a 5 mmol scale reaction) to the mixture.

-

Heat the resulting mixture at 100 °C and stir for 6-10 hours, monitoring by TLC.

-

Cool the mixture to room temperature and quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Adjust the pH to 7-8 using an aqueous ammonia solution to precipitate the product.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.

Data Presentation

Quantitative data from various synthesis methods and characterization of the final products are crucial for reproducibility and comparison.

Table 1: Comparison of Selected Synthesis Methods for 2-Aminothiazole Derivatives

| Method | Key Reagents/Catalysts | Solvent | Conditions | Typical Yields | Reference |

| Classical Hantzsch | α-haloketone, Thiourea | Ethanol | Reflux, 4-5 h | 60-80% | [9][10] |

| One-Pot (Iodine) | Ketone, Thiourea, Iodine | Isopropanol | 100 °C, 6-10 h | 60-75% | [8] |

| One-Pot (CuBr₂) | Ketone, Thiourea, CuBr₂ | N/A | N/A | 70-90% | [7] |

| Solvent-Free | α-haloketone, Thiourea | None | Grinding, RT | High | [5] |

| Catalytic (TCCA) | Ketone, Thiourea, TCCA, Nanocatalyst | Ethanol | 80 °C, <1 h | >90% | [11][12] |

Yields are generalized from the literature for analogous 2-aminothiazole syntheses.

Table 2: Physicochemical and Spectral Data for the Analogous Compound: 4-(4-Fluorophenyl)thiazol-2-amine

Note: This data is for the 5-unsubstituted analog, as specific data for the 5-methyl derivative was not available in the cited literature. It serves as a close reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₇FN₂S | [8] |

| Molecular Weight | 194.23 g/mol | [8] |

| Appearance | White solid | [8] |

| Melting Point | 122–124 °C | [8] |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.85–7.80 (m, 2H), 7.22–7.16 (m, 2H), 7.08 (s, 2H, -NH₂), 6.98 (s, 1H, thiazole-H) | [8] |

| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 168.2, 162.5, 160.1, 148.7, 131.5, 131.4, 127.4, 127.3, 115.3, 115.1, 101.1 | [8] |

| HR-ESI-MS (m/z) | [M + H]⁺ calcd for C₉H₈FN₂S: 195.0387; found: 195.0383 | [8] |

Conclusion

The synthesis of this compound derivatives is readily achievable through well-established methodologies, primarily the Hantzsch thiazole synthesis. Modern advancements have introduced efficient, high-yield, one-pot procedures that minimize reaction times and simplify purification.[7][13] The resulting 2-aminothiazole core is a valuable platform for further chemical exploration, allowing for the generation of diverse molecular libraries. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to synthesize and develop novel thiazole-based compounds for potential therapeutic applications.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. media.neliti.com [media.neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Spectroscopic Profile of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. As of the compilation of this document, direct experimental spectroscopic data for this specific molecule is not extensively available in published literature. Therefore, the data presented herein is a predictive analysis based on established principles of spectroscopy and data from analogous chemical structures. This guide aims to serve as a valuable resource for the synthesis, characterization, and quality control of this compound and its derivatives by providing expected spectral characteristics and detailed, generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constant (J, Hz) |

| ~7.4 - 7.6 | dd | 2H | Ar-H (ortho to F) | J(H,F) ≈ 8.8, J(H,H) ≈ 5.5 |

| ~7.1 - 7.3 | t | 2H | Ar-H (meta to F) | J(H,H) ≈ 8.8 |

| ~6.5 - 7.0 | br s | 2H | -NH₂ | - |

| ~2.3 | s | 3H | -CH₃ | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling Constant (J, Hz) |

| ~168 | C2 (Thiazole, C-NH₂) | - |

| ~162 (d) | C4' (Fluorophenyl, C-F) | ¹J(C,F) ≈ 245 |

| ~148 | C4 (Thiazole) | - |

| ~131 (d) | C1' (Fluorophenyl) | ⁴J(C,F) ≈ 3 |

| ~129 (d) | C2', C6' (Fluorophenyl) | ²J(C,F) ≈ 8 |

| ~116 (d) | C3', C5' (Fluorophenyl) | ³J(C,F) ≈ 22 |

| ~115 | C5 (Thiazole) | - |

| ~12 | -CH₃ | - |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| ~208.05 | [M]⁺ | Molecular Ion |

| ~209.06 | [M+H]⁺ | Protonated Molecular Ion |

| ~182.04 | [M-CN]⁺ | Loss of a cyanide radical |

| ~136.03 | [C₇H₅FN]⁺ | Fragment of the fluorophenyl acetonitrile radical cation |

| ~109.02 | [C₆H₄F]⁺ | Fluorophenyl cation |

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1620 | Strong | C=N stretch (thiazole ring) |

| ~1590, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-F stretch |

| ~840 | Strong | C-H out-of-plane bend (para-substituted benzene) |

Sample Preparation: KBr pellet or Thin Film

Experimental Protocols

The following are generalized experimental protocols that can be applied for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.[1]

-

Instrumentation : The spectra should be recorded on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The spectral width should cover the range of 0-12 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should be set to 0-200 ppm.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization : Electrospray ionization (ESI) is a suitable method for this compound due to the presence of the basic amine group, which can be easily protonated.[2] Electron impact (EI) can also be used to obtain fragmentation patterns.

-

Mass Analysis :

-

The analysis can be performed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Acquire the data in positive ion mode.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method) :

-

Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

-

Data Acquisition :

-

Place the KBr pellet or the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized compound like this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. The document outlines the predicted chemical shifts (δ), coupling constants (J), and integration values for each proton in the molecule. Furthermore, a standard experimental protocol for acquiring such a spectrum is detailed, and the molecular structure with proton assignments is visualized.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the scientific literature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' and H-6' (Ar-H) | 7.40 - 7.60 | Doublet of doublets (dd) or Multiplet (m) | JH-F ≈ 8.8, JH-H ≈ 8.5 | 2H |

| H-3' and H-5' (Ar-H) | 7.10 - 7.25 | Triplet (t) or Multiplet (m) | JH-H ≈ 8.5 | 2H |

| NH2 | 5.0 - 6.0 | Broad singlet (br s) | - | 2H |

| CH3 | 2.30 - 2.50 | Singlet (s) | - | 3H |

Molecular Structure and Proton Labeling

The molecular structure of this compound with the assigned protons is depicted below. This visualization aids in correlating the spectral data with the specific protons in the molecule.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of a 1H NMR spectrum for a compound such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup:

-

The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

-

The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

4. Data Processing:

-

The acquired Free Induction Decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The signals are integrated to determine the relative number of protons corresponding to each resonance.

-

Coupling constants (J) are measured from the splitting patterns of the signals.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum to confirm the structure of this compound follows a logical progression.

13C NMR Analysis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. This document outlines the expected chemical shifts, provides a detailed experimental protocol for its synthesis and NMR analysis, and includes a workflow diagram for the analytical process.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in pharmacologically active molecules. 13C NMR spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of such organic compounds. This guide offers a comprehensive resource for researchers working with this and related molecules.

Predicted 13C NMR Data

Table 1: 13C NMR Chemical Shift Data

| Carbon Atom | 4-(4-Fluorophenyl)thiazol-2-amine (Experimental, DMSO-d6, 100 MHz)[1] | This compound (Estimated) |

| C2 | 168.2 ppm | ~168-170 ppm |

| C4 | 148.7 ppm | ~147-149 ppm |

| C5 | 101.1 ppm | ~110-115 ppm |

| C-CH3 | - | ~10-15 ppm |

| C1' (C-F) | 162.5, 160.1 ppm (d, J=243 Hz) | ~162-160 ppm (d) |

| C2', C6' | 127.4, 127.3 ppm (d, J=8 Hz) | ~127-128 ppm (d) |

| C3', C5' | 115.3, 115.1 ppm (d, J=22 Hz) | ~115-116 ppm (d) |

| C4' | 131.5, 131.4 ppm | ~131-132 ppm |

Note: The chemical shifts for the fluorophenyl group are presented as doublets (d) due to coupling with the fluorine atom.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the title compound is the Hantzsch thiazole synthesis.[2]

Materials:

-

1-(4-Fluorophenyl)propan-1-one

-

Thiourea

-

Iodine

-

Ethanol

Procedure:

-

A mixture of 1-(4-Fluorophenyl)propan-1-one (1 equivalent), thiourea (2 equivalents), and iodine (1.5 equivalents) is prepared in ethanol.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then neutralized with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by basification with an appropriate base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

13C NMR Analysis

Sample Preparation:

Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Technique: A standard proton-decoupled 13C NMR spectrum is acquired.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the carbon nuclei.

-

Number of Scans: A sufficient number of scans (e.g., 1024 or more) are averaged to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used to cover the entire range of carbon chemical shifts.

-

Workflow Visualization

The following diagram illustrates the general workflow for the 13C NMR analysis of this compound.

Caption: Workflow for the synthesis and 13C NMR analysis.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Introduction

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound of interest in pharmaceutical and chemical research. Its structure, featuring a substituted thiazole core, lends itself to a variety of biological activities. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such novel molecules. This guide provides a detailed overview of the predicted mass spectrometric behavior of this compound, a generalized experimental protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), and a proposed fragmentation pathway.

Predicted Mass Spectral Data

While specific experimental mass spectral data for this compound is not extensively published, its fragmentation pattern can be predicted based on the established behavior of 2-aminothiazole derivatives and fluorophenyl-containing compounds. The molecular weight of the compound is approximately 222.28 g/mol . In a typical soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the base peak.

The predicted key mass spectral peaks for the protonated molecule are summarized in the table below. The fragmentation is expected to initiate from the protonated amine group and involve cleavages of the thiazole ring and the bond connecting the phenyl ring.

| Predicted m/z | Proposed Fragment Ion | Description of Fragment |

| 223.08 | [C₁₀H₁₀FN₂S+H]⁺ | Protonated molecular ion |

| 206.05 | [C₁₀H₇FN₂S]⁺ | Loss of NH₃ from the protonated amine |

| 181.04 | [C₉H₇FNS]⁺ | Cleavage and loss of the aminomethyl group |

| 136.05 | [C₇H₅FNS]⁺ | Fragmentation of the thiazole ring |

| 123.05 | [C₇H₆F]⁺ | Fluorophenylmethyl cation |

| 96.02 | [C₆H₅F]⁺ | Fluorophenyl cation |

Experimental Protocols

This section outlines a general experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Standard Solution Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile to achieve a concentration of 1 mg/mL.

-

Working Solutions: A series of working standard solutions are prepared by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Sample Extraction (from a biological matrix): For analysis from complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) method would be employed.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. The supernatant is collected for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating this type of small molecule.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient might be:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: Return to 5% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for qualitative analysis.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions (Predicted):

-

For Quantification: 223.1 -> 123.1 (Precursor -> Product ion)

-

For Confirmation: 223.1 -> 96.0 (Precursor -> Product ion)

-

-

Data Acquisition and Processing: Data is acquired and processed using the instrument's specific software.

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the protonated this compound molecule under mass spectrometry conditions.

General Experimental Workflow

The diagram below outlines the logical workflow for the mass spectrometric analysis of a novel compound like this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Abstract: This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FTIR) spectroscopic properties of the compound 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. While specific experimental data for this exact molecule is not extensively documented in publicly accessible literature, this document outlines a detailed theoretical analysis of its expected vibrational modes based on the constituent functional groups. Furthermore, a standardized experimental protocol for acquiring the infrared spectrum of a solid sample is presented, alongside a logical workflow diagram to guide researchers in their analytical endeavors. This guide is intended to serve as a valuable resource for the characterization and quality control of this and structurally related thiazole derivatives.

Introduction

This compound is a substituted aminothiazole derivative. The thiazole ring is a core structure in numerous pharmacologically active compounds. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the molecule's bonds, a unique spectral "fingerprint" can be obtained. This guide will detail the expected spectral features of the title compound, aiding in its identification and characterization.

Theoretical Infrared Spectral Analysis

The structure of this compound comprises several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum. These include the primary amine (NH₂), the 4-fluorophenyl group, the methyl group (CH₃), and the thiazole heterocyclic ring. The expected vibrational frequencies for these groups are summarized in Table 1.

Data Presentation

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium-Weak | Two distinct peaks are expected for a primary amine.[1][2][3][4] |

| N-H Bend (scissoring) | 1650 - 1580 | Medium | This band can sometimes overlap with C=C stretching vibrations.[1][2][4] | |

| N-H Wag | 910 - 665 | Broad, Medium-Strong | A broad absorption characteristic of primary and secondary amines.[2][4] | |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak | Typically appear as multiple weak bands just above 3000 cm⁻¹.[5][6] |

| C-H Out-of-plane Bend | 900 - 675 | Strong | The position is indicative of the substitution pattern on the aromatic ring. | |

| Methyl Group | C-H Stretch (asymmetric & symmetric) | 2960 - 2850 | Medium | Characteristic absorptions for sp³ hybridized C-H bonds.[7] |

| C-H Bend (asymmetric & symmetric) | 1470 - 1370 | Medium | ||

| Thiazole & Phenyl Rings | C=N and C=C Stretch | 1650 - 1450 | Medium-Strong | A series of bands are expected due to the conjugated system of the thiazole and phenyl rings. |

| Carbon-Nitrogen Bond | C-N Stretch | 1350 - 1200 | Medium-Strong | Aromatic C-N stretching typically occurs at a higher frequency than aliphatic C-N.[1][2][4] |

| Carbon-Fluorine Bond | C-F Stretch | 1250 - 1020 | Strong | This is expected to be a strong and prominent band due to the high polarity of the C-F bond.[8][9] |

| Thiazole Ring | C-S Stretch | 800 - 600 | Weak-Medium | C-S stretching vibrations are often weak and can be difficult to assign definitively. |

Experimental Protocol: Solid-State FTIR Spectroscopy using the KBr Pellet Method

This section provides a detailed methodology for obtaining a high-quality infrared spectrum of a solid sample such as this compound.

3.1. Materials and Equipment

-

This compound (solid sample)

-

FTIR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (for drying)

3.2. Sample Preparation

-

Drying: Gently heat the KBr powder under an infrared lamp for 2-3 hours to remove any adsorbed water, which can interfere with the spectrum (broad absorption around 3400 cm⁻¹ and a sharp band near 1640 cm⁻¹). Allow the KBr to cool to room temperature in a desiccator.

-

Grinding: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. Place the mixture into a clean, dry agate mortar.

-

Mixing and Grinding: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the incident infrared radiation to minimize scattering.

-

Pellet Formation: Transfer the powdered mixture into the pellet-forming die. Distribute the powder evenly.

-

Pressing: Place the die in the hydraulic press and apply a pressure of 7-10 tons for approximately 2-5 minutes. This will form a transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

3.3. Data Acquisition

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum to account for atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet containing the sample into the sample holder in the spectrometer.

-

Spectral Collection: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental protocol for obtaining the FTIR spectrum of the title compound.

Conclusion

This technical guide provides a foundational understanding of the infrared spectroscopic characteristics of this compound. The tabulated theoretical data serves as a predictive reference for spectrum interpretation, while the detailed experimental protocol offers a standardized method for data acquisition. The provided workflow diagram visually summarizes the key steps for researchers. This information is crucial for the structural elucidation, purity assessment, and quality control of this and related heterocyclic compounds in a research and development setting. It is recommended that this theoretical data be confirmed with an experimental spectrum once the pure compound is available.

References

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 2-Aminothiazole Derivatives: A Technical Guide

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides an in-depth overview of the key therapeutic targets of 2-aminothiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Therapeutic Targets in Oncology

2-Aminothiazole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action primarily involve the inhibition of key enzymes and proteins that drive tumor growth, proliferation, and survival.[1][2][3]

Protein Kinase Inhibition

A significant number of 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4][5]

1.1.1. Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4][6][7] Several 2-aminothiazole derivatives have been identified as potent inhibitors of PI3K. For instance, some benzothiazole derivatives with a 2-(dialkylamino)ethylurea moiety have shown potent PI3Kα inhibition with IC50 values as low as 13 nM. Alpelisib, an approved anticancer drug, features a 2-aminothiazole core and is a specific inhibitor of the p110α subunit of PI3K.

Signaling Pathway: PI3K/Akt/mTOR

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. cusabio.com [cusabio.com]

The Pivotal Role of the 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine Scaffold in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the significance of the 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine core, a key pharmacophore in the development of novel therapeutics. While specific data on the title compound is limited, this document provides an in-depth analysis of closely related analogs, summarizing their synthesis, biological activities, and therapeutic potential. We explore its role as a versatile building block in the design of kinase inhibitors, anticancer agents, and antimicrobial compounds. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside a discussion of their structure-activity relationships. This guide aims to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation pharmaceuticals based on the 2-aminothiazole framework.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. This structural unit is found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. Its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bond interactions with biological targets have made it a cornerstone in the design of new drugs. The general structure of 2-amino-4-aryl-5-methylthiazole is a key area of interest in contemporary drug discovery.

Synthesis of this compound and its Analogs

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis . This one-pot condensation reaction involves the cyclization of an α-haloketone with a thiourea or thioamide derivative.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 4-aryl-5-methyl-2-aminothiazoles.

Materials:

-

Aryl methyl ketone (e.g., 4-fluoroacetophenone)

-

Thiourea

-

Halogenating agent (e.g., N-bromosuccinimide (NBS) or Iodine)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Base (e.g., Sodium bicarbonate, Triethylamine)

Procedure:

-

α-Halogenation of the Ketone: The aryl methyl ketone is dissolved in a suitable solvent (e.g., acetic acid). A halogenating agent (e.g., bromine in acetic acid or NBS) is added portion-wise at room temperature with stirring. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cyclocondensation: To the solution containing the α-haloketone, thiourea is added. The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to remove any excess acid. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-aryl-5-methylthiazole derivative.

Biological Activities and Therapeutic Applications

The this compound scaffold and its analogs have been investigated for a range of therapeutic applications, primarily in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-amino-4-aryl-5-methylthiazole derivatives. These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

3.1.1. Kinase Inhibition

The 2-aminothiazole core can effectively mimic the hinge-binding region of ATP, enabling it to act as a competitive inhibitor of various kinases. The N-phenyl group at the 2-amino position and the aryl group at the 4-position can be modified to achieve selectivity and potency against specific kinase targets. For instance, derivatives of this scaffold have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer cells.[1]

Diagram: General Kinase Inhibition Workflow

Caption: A generalized workflow for the discovery of kinase inhibitors.

3.1.2. Cytotoxicity against Cancer Cell Lines

The anticancer potential of these compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Antimicrobial Activity

Derivatives of the 2-aminothiazole scaffold have also shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The antimicrobial efficacy is determined by measuring the minimum inhibitory concentration (MIC) using methods like broth microdilution.

Quantitative Data Summary

The following table summarizes the biological activity of representative 2-amino-4-aryl-5-methylthiazole derivatives from the literature. Due to the limited data on the exact title compound, analogs with similar structural features are presented.

| Compound ID | R1 (at C4) | R2 (at N2) | Target/Assay | Activity (IC50/MIC) | Reference |

| Analog 1 | 4-Fluorophenyl | H | 5-LOX Inhibition | IC50: ~10 µM | [2] |

| Analog 2 | Phenyl | -COCH2S-(1-methyl-1H-tetrazol-5-yl) | A549 Lung Cancer Cells | IC50: 23.30 µM | [3] |

| Analog 3 | 4-Chlorophenyl | H | S. aureus | MIC: 125 µg/mL | [4] |

| Analog 4 | 2-Pyridinyl | 3-Chlorobenzoyl | M. tuberculosis | MIC: 0.024 µM | [5] |

| Analog 5 | Naphthalen-2-yl | 4-carboxy-3-hydroxyphenyl | CK2α Kinase | IC50: 0.6 µM | [6] |

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cells.[7][8][9][10][11]

Materials:

-

Cancer cell line of interest

-